molecular formula C6H9NO B7960259 2-Azabicyclo[4.1.0]heptan-3-one

2-Azabicyclo[4.1.0]heptan-3-one

Cat. No.: B7960259
M. Wt: 111.14 g/mol
InChI Key: SHQSKVMZLQYOCE-UHFFFAOYSA-N
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Description

2-Azabicyclo[410]heptan-3-one is a bicyclic compound that features a nitrogen atom within its structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Azabicyclo[4.1.0]heptan-3-one can be achieved through several methods. One common approach involves the cyclopropanation of suitable precursors. For instance, cyclopropanation reactions using diazo compounds and transition metal catalysts can yield 2-Azabicyclo[4.1.0]heptane derivatives . Another method involves the use of photocatalytic Minisci reactions to introduce various functional groups at the bridgehead position .

Industrial Production Methods

Industrial production of this compound typically involves scalable synthetic routes that ensure high yield and purity. The use of palladium-catalyzed reactions and other metal-catalyzed processes are common in industrial settings due to their efficiency and reproducibility .

Chemical Reactions Analysis

Types of Reactions

2-Azabicyclo[4.1.0]heptan-3-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of this compound include diazo compounds, transition metal catalysts (e.g., palladium), and oxidizing agents like PIDA . Reaction conditions often involve mild temperatures and the use of organic solvents to facilitate the desired transformations.

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reaction conditions. For example, oxidation reactions can yield oxygenated derivatives, while substitution reactions can introduce various functional groups at the bridgehead positions .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-Azabicyclo[4.1.0]heptan-3-one involves its interaction with specific molecular targets and pathways. For instance, derivatives of this compound have been shown to inhibit nitric oxide synthase by binding to the enzyme’s active site and preventing the production of nitric oxide . This inhibition can modulate various physiological processes, including inflammation and immune response.

Comparison with Similar Compounds

2-Azabicyclo[4.1.0]heptan-3-one can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific ring structure and the presence of a nitrogen atom, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

2-azabicyclo[4.1.0]heptan-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9NO/c8-6-2-1-4-3-5(4)7-6/h4-5H,1-3H2,(H,7,8)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHQSKVMZLQYOCE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)NC2C1C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

111.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Azabicyclo[4.1.0]heptan-3-one
Reactant of Route 2
2-Azabicyclo[4.1.0]heptan-3-one
Reactant of Route 3
2-Azabicyclo[4.1.0]heptan-3-one
Reactant of Route 4
2-Azabicyclo[4.1.0]heptan-3-one
Reactant of Route 5
2-Azabicyclo[4.1.0]heptan-3-one
Reactant of Route 6
2-Azabicyclo[4.1.0]heptan-3-one

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